![molecular formula C24H24N4O4 B4063097 2-{5-[4-(2-furoyl)-1-piperazinyl]-2-nitrophenyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4063097.png)
2-{5-[4-(2-furoyl)-1-piperazinyl]-2-nitrophenyl}-1,2,3,4-tetrahydroisoquinoline
Overview
Description
2-{5-[4-(2-furoyl)-1-piperazinyl]-2-nitrophenyl}-1,2,3,4-tetrahydroisoquinoline is a chemical compound that has gained significant attention in the field of pharmacology due to its potential therapeutic applications. This compound belongs to the class of isoquinoline derivatives and possesses a unique chemical structure that allows it to interact with various biological targets in the human body.
Scientific Research Applications
Anti-Tuberculosis Activity Enhancement
The search for improved anti-tuberculosis agents led to the synthesis of new analogues of the lead compound 5-nitro-furan-2-carboxylic acid 4-(4-benzyl-piperazin-1-yl)-benzylamide, aiming to enhance bioavailability through structural modifications. These modifications included the introduction of carbamate and urea functional groups, nitrogen atom incorporation into the aromatic ring, and expansion to a bicyclic tetrahydroisoquinoline moiety, which in some cases resulted in superior anti-tuberculosis activity, increased absorption, and prolonged serum half-life (Rajendra Tangallapally et al., 2006).
Pro-Drug Systems for Hypoxic Tumors
A study on 5-substituted isoquinolin-1-ones synthesized through Curtius rearrangement revealed that nitrofuranylmethyl derivatives of anticancer drugs could be activated bioreductively, potentially releasing therapeutic drugs selectively in hypoxic solid tumors. This approach suggests a promising application of such compounds as pro-drugs in cancer treatment (J. Berry et al., 1997).
Analgesic and Anti-Inflammatory Properties
A novel series of Mannich bases of 5-nitro-3-substituted piperazino-methyl-2-benzoxazolinones were synthesized and evaluated for their in vivo anti-inflammatory and analgesic activities. The study highlighted compounds with promising results, particularly those with electron-withdrawing substituents, indicating potential therapeutic applications in managing pain and inflammation (Meriç Köksal et al., 2007).
Inhibitors of PDGF Receptor Phosphorylation
A series of 4-[4-(N-substituted carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline derivatives were identified as potent and selective inhibitors of platelet-derived growth factor (PDGF) receptor phosphorylation. These compounds offer a new therapeutic approach for treating atherosclerosis and other cellular proliferative disorders, showcasing the utility of structural modification in developing effective inhibitors (K. Matsuno et al., 2002).
properties
IUPAC Name |
[4-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-4-nitrophenyl]piperazin-1-yl]-(furan-2-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4/c29-24(23-6-3-15-32-23)26-13-11-25(12-14-26)20-7-8-21(28(30)31)22(16-20)27-10-9-18-4-1-2-5-19(18)17-27/h1-8,15-16H,9-14,17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQUWVIEGSISNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=C(C=CC(=C3)N4CCN(CC4)C(=O)C5=CC=CO5)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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